molecular formula C10H11FO2 B13286608 2-(4-Ethylphenyl)-2-fluoroacetic acid

2-(4-Ethylphenyl)-2-fluoroacetic acid

Cat. No.: B13286608
M. Wt: 182.19 g/mol
InChI Key: DLLODUUEUXPKME-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted with a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethylphenylboronic acid with a fluorinating agent such as potassium bifluoride (KHF2) under controlled conditions . The reaction proceeds through the formation of an intermediate boronic ester, which is subsequently converted to the desired fluoroacetic acid derivative.

Industrial Production Methods

Industrial production of 2-(4-Ethylphenyl)-2-fluoroacetic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the fluoroacetic acid group to a hydroxyl group or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Ethylphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-Ethylphenyl)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymatic pathways by mimicking natural substrates or intermediates. This inhibition can lead to alterations in metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-fluoroacetic acid: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Chlorophenyl)-2-fluoroacetic acid: Contains a chloro group instead of an ethyl group.

    2-(4-Bromophenyl)-2-fluoroacetic acid: Contains a bromo group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)-2-fluoroacetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall molecular stability, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H11FO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

DLLODUUEUXPKME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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